N,N'-Di(p-chlorobenzyl)urea
Description
Properties
CAS No. |
92550-15-7 |
|---|---|
Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1,3-bis[(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C15H14Cl2N2O/c16-13-5-1-11(2-6-13)9-18-15(20)19-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H2,18,19,20) |
InChI Key |
UQCDPZIXWSDDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N,n Di P Chlorobenzyl Urea and Its Analogues
Established Synthetic Pathways to N,N'-Di(p-chlorobenzyl)urea
Established methods for synthesizing ureas are broadly categorized into those that use phosgene (B1210022) and its derivatives and those that avoid these hazardous materials.
Historically, the synthesis of ureas, including N,N'-disubstituted variants, has heavily relied on the use of phosgene (COCl₂). The general approach involves the reaction of a primary amine, in this case, p-chlorobenzylamine, with phosgene. This reaction typically proceeds through an isocyanate intermediate. The p-chlorobenzyl isocyanate, once formed, would then react with a second molecule of p-chlorobenzylamine to yield the final product, this compound.
Phosgene can also react with other nitrogen-containing compounds, such as azomethines (imines), to form N-(chloroformyl)azomethines and 1-chloroalkyl isocyanates, which are versatile intermediates for further chemical transformations cdnsciencepub.com. For instance, (α-chlorobenzyl)carbamoyl chlorides, formed from the reaction of phosgene with benzylideneanilines, can react with various nucleophiles to produce urea (B33335) derivatives cdnsciencepub.com. While effective, the extreme toxicity and handling difficulties associated with phosgene have driven significant research into safer alternatives researchgate.net. Reagents such as bis(trichloromethyl) carbonate (triphosgene) serve as a solid, safer substitute for gaseous phosgene but still generate phosgene in situ researchgate.net. The synthesis of disubstituted carbodiimides often starts from the corresponding N,N'-disubstituted urea, which is itself prepared via phosgenation, highlighting the prevalence of this chemistry google.com.
Growing environmental and safety concerns have accelerated the development of phosgene-free synthetic routes. These methods utilize alternative carbonyl sources and often employ catalytic systems to achieve high efficiency and selectivity researchgate.net.
One common phosgene-free method involves the reaction of primary amines with urea. This approach can be facilitated by microwave irradiation in the presence of a suitable energy-transfer solvent like N,N-dimethylacetamide (DMAC), providing a rapid and efficient synthesis of symmetrical N,N'-disubstituted ureas ijcce.ac.ir.
Table 1: Microwave-Assisted Synthesis of Symmetrical N,N'-Disubstituted Ureas from Amines and Urea
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N,N'-Diphenylurea | 94 |
| 2 | p-Toluidine | N,N'-Di-p-tolylurea | 91 |
| 3 | p-Anisidine | N,N'-Di-p-anisylurea | 92 |
| 4 | p-Chloroaniline | N,N'-Di-p-chlorophenylurea | 93 |
| 5 | Benzylamine (B48309) | N,N'-Dibenzylurea | 90 |
Source: Adapted from research findings on microwave-assisted synthesis. ijcce.ac.ir
Another innovative phosgene-free strategy is the oxidative carbonylation of amines using carbon monoxide (CO) as the carbonyl source. A facile, one-pot synthesis for N-aryl-N′-(4-pyridinyl)ureas has been developed using selenium as a catalyst. arkat-usa.org This method was successfully applied to synthesize an analogue, N-(4-Chlorobenzyl)-N′-(4-pyridinyl)urea, demonstrating the viability of this approach for benzylamine derivatives. arkat-usa.org The reaction proceeds smoothly under atmospheric pressure in the presence of oxygen arkat-usa.org.
Other phosgene substitutes include N,N'-carbonyldiimidazole (CDI) and various chloroformates, which offer safer handling profiles compared to phosgene researchgate.netarkat-usa.org. Additionally, one-pot methods have been developed, such as the synthesis of N,N'-di(p-chlorophenyl)urea from p-nitrochlorobenzene by reduction and subsequent reaction with urea in the same reaction vessel google.com. Two-step phosgene-free routes have also been explored, for example, by first reacting diphenylamine (B1679370) with an organic carbonate to form a carbamate (B1207046), which is then converted to the target urea derivative with an amine tno.nl.
A frontier in urea synthesis is the direct electrocatalytic coupling of carbon and nitrogen sources. This method represents a potentially transformative green chemistry approach, aiming to produce urea from abundant feedstocks like carbon dioxide (CO₂) and various nitrogen sources (e.g., N₂, NO₃⁻, NO₂⁻) under ambient conditions oaepublish.comnih.gov. The core of this technology is the design of highly efficient electrocatalysts that can facilitate the C-N coupling reaction, which is a significant challenge oaepublish.comresearchgate.net.
The process involves the co-reduction of the carbon and nitrogen species on the surface of a catalyst. Researchers are exploring a variety of advanced materials for this purpose, including single-atom catalysts (SACs), 2D nanomaterials, and MXenes nih.govrsc.org. The mechanism often involves the formation of key intermediates, such as *CO from CO₂ reduction and *NH₂ from the nitrogen source, which then couple to form the urea backbone oaepublish.com. A proposed mechanism for N₂ and CO₂ coreduction involves the dimerization of adsorbed N₂ molecules and subsequent insertion of a CO molecule to form a NNCONN precursor, avoiding the difficult step of breaking the N≡N triple bond directly nih.gov.
Despite its promise, electrocatalytic urea synthesis currently faces challenges of low selectivity and yield, as competing side reactions often dominate researchgate.netrsc.org. Overcoming these hurdles through rational catalyst design and mechanistic understanding is a major focus of current research nih.govnih.gov.
Exploration of Alternative Precursors and Reaction Conditions
The choice of precursors extends to the carbonyl source as well. Instead of urea or phosgene, organic carbonates like dimethyl carbonate have been used to react with amines to form carbamate intermediates, which are then converted to the final urea product tno.nl. The reaction involving 4-chlorobenzyl chloride, a key precursor for the "benzyl" part of the target molecule, has been studied with various bases and catalysts, indicating that reaction outcomes are highly sensitive to the chosen conditions acs.org.
Optimizing reaction conditions such as solvent, temperature, and catalyst is crucial. For instance, the use of microwave irradiation has been shown to significantly accelerate the reaction between amines and urea, reducing reaction times from hours to minutes ijcce.ac.ir. In catalytic systems, such as the selenium-catalyzed carbonylation, tuning the reaction temperature was found to be critical for maximizing product yield arkat-usa.org.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which prioritizes the reduction or elimination of hazardous substances researchgate.net.
The most significant green advancement is the move away from highly toxic phosgene and related isocyanates researchgate.netbloominglobal.com. This shift is driven by the desire for inherently safer processes. The use of safer, alternative carbonylating agents such as urea, carbon dioxide, or organic carbonates is a cornerstone of this effort ijcce.ac.irtno.nloaepublish.com.
Catalysis plays a vital role in developing greener synthetic routes. The use of transition metal complexes for oxidative carbonylation or selenium catalysts allows reactions to proceed under milder conditions with high atom economy researchgate.netarkat-usa.org. Electrocatalytic synthesis is particularly promising, as it uses electricity to drive the reaction between abundant feedstocks like CO₂ and N₂, potentially leading to sustainable and environmentally benign production cycles nih.govresearchgate.net.
Furthermore, process intensification techniques, such as using microwave energy, align with green chemistry principles by reducing energy consumption and reaction times ijcce.ac.ir. The development of one-pot syntheses also contributes to a greener process by minimizing solvent use and waste generation from intermediate purification steps google.com. The industrial trend towards phosgene-free production methods is supported by national strategies aimed at reducing carbon emissions, highlighting the large-scale importance of these green principles bloominglobal.com.
Scale-up Considerations and Process Optimization in Academic Settings
Translating a synthetic route from a laboratory flask to a larger, potentially industrial scale involves significant process optimization. In an academic context, this often involves systematic studies to maximize yield and purity. For the selenium-catalyzed synthesis of urea analogues, researchers optimized parameters such as reaction temperature and oxygen presence to achieve the best results arkat-usa.org.
A key driver for scaling up phosgene-free routes is the enhanced safety and reduced environmental impact, which also leads to economic advantages by eliminating costs associated with handling toxic materials and treating hazardous waste bloominglobal.com. The simplification of the production process, as seen in some phosgene-free methods, can reduce both capital investment and operational costs bloominglobal.com.
Patents often provide insight into scale-up considerations. For example, a one-pot synthesis of N,N'-di(p-chlorophenyl)urea describes the use of raw materials in kilogram quantities, indicating that the process was developed beyond the typical gram-scale of academic labs google.com. However, emerging technologies like electrocatalytic synthesis, while promising, face substantial challenges for industrial scale-up, including catalyst stability and the efficiency of the electrochemical cells researchgate.netrsc.org. Bridging this gap between small-scale discovery and large-scale application remains a critical area of research.
Synthesis of Deuterated or Isotopically Labelled this compound for Mechanistic Studies
The synthesis of isotopically labelled compounds, including this compound, is a critical tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. medchemexpress.comchemrxiv.org The introduction of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows for the tracking of molecules and their fragments through complex chemical or biological transformations. medchemexpress.com
While specific literature detailing the synthesis of deuterated or isotopically labelled this compound is not extensively available, general methods for the isotopic labeling of urea derivatives and their precursors can be applied. These strategies often involve the use of labelled starting materials or reagents in established synthetic routes.
A general and robust method for carbon isotope labeling of linear urea derivatives utilizes a Staudinger aza-Wittig sequence with isotopically labeled carbon dioxide ([¹¹C]CO₂, [¹³C]CO₂, or [¹⁴C]CO₂). chemrxiv.orgrsc.org This approach provides access to a wide array of aliphatic and aromatic urea combinations. rsc.org For the synthesis of a ¹³C-labeled this compound, the reaction would likely proceed through the reaction of p-chlorobenzylamine with a ¹³C-labeled phosgene equivalent or by reacting p-chlorobenzyl isocyanate with p-chlorobenzylamine, where the isocyanate is prepared from a ¹³C-labeled precursor. Cambridge Isotope Laboratories, Inc. provides ¹³C-labeled urea for use in various research applications, including as synthetic intermediates. isotope.com
Deuterium labeling can be achieved by introducing deuterium atoms at specific positions on the aromatic rings or the benzyl (B1604629) methylene (B1212753) groups. For instance, deuteration of the aromatic rings of the p-chlorobenzyl moieties could be accomplished through hydrogen-isotope exchange (HIE) reactions on a suitable precursor, such as p-chlorotoluene, before its conversion to the benzylamine. researchgate.net Metal-catalyzed H-D exchange reactions are a common method for this purpose. nih.gov
Alternatively, the methylene groups can be deuterated. A plausible route involves the reduction of p-chlorobenzonitrile with a deuterium source. For example, a method for the deuteration of a benzylamine involved the reduction of the corresponding benzonitrile (B105546) using a Pd/C catalyst with D₂ gas in the presence of DCl. nih.gov This deuterated p-chlorobenzylamine could then be used in standard urea synthesis procedures.
The following table outlines a hypothetical synthetic strategy for preparing deuterated this compound based on established methods for analogous compounds.
Table 1: Hypothetical Synthetic Strategies for Deuterated this compound
| Target Labeling Position | Proposed Synthetic Approach | Key Labeled Reagent/Intermediate | General Method Reference |
| Carbonyl Carbon (¹³C) | Reaction of p-chlorobenzylamine with ¹³C-phosgene or equivalent. | [¹³C]Phosgene | General phosgenation |
| Carbonyl Carbon (¹³C/¹⁴C) | Staudinger aza-Wittig reaction of an appropriate phosphine (B1218219) imide with labeled CO₂. | [¹³C]CO₂ or [¹⁴C]CO₂ | chemrxiv.orgrsc.org |
| Methylene Groups (d₄) | Reaction of deuterated p-chlorobenzylamine (d₂) with a phosgene equivalent. The deuterated amine is prepared by reduction of p-chlorobenzonitrile with a deuterium source. | p-chlorobenzylamine-d₂ | nih.gov |
| Aromatic Rings (d₈) | Synthesis starting from deuterated p-chlorotoluene, followed by conversion to the benzylamine and subsequent urea formation. | p-chlorotoluene-d₄ | researchgate.net |
These isotopically labeled versions of this compound are invaluable for mechanistic studies. For example, in hydrogenation reactions of urea derivatives, deuterium labeling can help to elucidate the reaction pathway. nih.gov By analyzing the distribution of deuterium in the products and byproducts, researchers can gain insights into bond cleavage and formation steps.
Advanced Structural and Conformational Analysis of N,n Di P Chlorobenzyl Urea
X-ray Crystallography of N,N'-Di(p-chlorobenzyl)urea and Related Congeners
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. While specific crystallographic data for this compound is not extensively published, analysis of its close analogs, or congeners, provides significant insight into its expected solid-state structure.
The crystal lattice of urea (B33335) derivatives is typically dominated by a network of intermolecular hydrogen bonds. In N,N'-di-substituted ureas, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as an acceptor. This leads to the formation of robust N-H···O=C hydrogen bonds, which often organize the molecules into one-dimensional chains or two-dimensional sheets. For instance, the crystal structure of (2-chlorophenyl)urea, a related compound, is characterized by strong intermolecular hydrogen bonding that dictates its molecular conformation and packing . Similarly, studies on other diphenylurea derivatives confirm the prevalence of these interactions in defining the supramolecular assembly researchgate.netresearchgate.net.
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a well-documented phenomenon in phenylurea derivatives researchgate.net. These different crystalline forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability, despite having the same chemical composition. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and pressure. While specific polymorphs of this compound have not been detailed in the available literature, its structural similarity to other ureas that exhibit polymorphism suggests that it may also form different crystalline arrangements under varying conditions researchgate.net.
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques are indispensable tools for confirming the identity and elucidating the structural features of molecules in various states.
¹H NMR: The proton spectrum is expected to show a signal for the N-H protons, typically as a triplet due to coupling with the adjacent CH₂ group. The benzylic protons (CH₂) would likely appear as a doublet. The aromatic protons on the p-chlorophenyl ring would present as a set of doublets, characteristic of a para-substituted benzene (B151609) ring.
¹³C NMR: The carbon spectrum would feature a distinct signal for the carbonyl carbon (C=O) in the downfield region. Signals for the benzylic carbon (CH₂) and the four unique carbons of the p-chlorophenyl ring would also be present.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Urea N-H | ~6.0 - 7.0 | - | Chemical shift is sensitive to solvent and concentration. |
| Benzyl (B1604629) CH₂ | ~4.3 - 4.5 | ~45 - 50 | Appears as a doublet in ¹H NMR coupled to the N-H proton. |
| Aromatic C-H | ~7.2 - 7.4 | ~128 - 130 | Protons ortho and meta to the chlorine atom will have distinct signals. |
| Aromatic C-Cl | - | ~132 - 134 | Quaternary carbon attached to chlorine. |
| Aromatic C-CH₂ | - | ~138 - 140 | Quaternary carbon attached to the benzyl group. |
| Urea C=O | - | ~155 - 160 | Carbonyl carbon signal, typically a low-intensity singlet. |
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations. The spectra of this compound are dominated by vibrations of the urea core and the p-chlorobenzyl substituents. The NIST WebBook confirms the availability of IR spectral data for this compound nist.gov. The key vibrational modes for ureas are well-established mdpi.comresearchgate.netrjpbcs.com.
N-H Stretching: Strong, broad absorption bands typically appear in the region of 3200–3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The broadness indicates hydrogen bonding in the solid state.
C=O Stretching (Amide I band): A very strong and sharp absorption band is expected between 1630 and 1700 cm⁻¹. Its exact position is sensitive to hydrogen bonding; more extensive hydrogen bonding shifts the peak to lower wavenumbers (e.g., ~1635 cm⁻¹), while "free" carbonyls appear at higher wavenumbers (~1690 cm⁻¹) mdpi.com.
N-H Bending (Amide II band): This vibration, coupled with C-N stretching, typically occurs around 1550-1600 cm⁻¹.
C-N Stretching: These vibrations are found in the 1400-1450 cm⁻¹ region researchgate.net.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching | -NH- | 3200 - 3400 | Strong |
| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretching (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |
| C=O Stretching (Amide I) | -C=O | 1630 - 1700 | Very Strong |
| N-H Bending (Amide II) | -NH- | 1550 - 1600 | Strong |
| C-N Stretching | -C-N- | 1400 - 1450 | Medium-Strong |
| C-Cl Stretching | Ar-Cl | 1000 - 1100 | Strong |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and its fragmentation pattern offers clues to the molecule's structure. The NIST WebBook provides the mass spectrum for this compound, which has a molecular weight of approximately 309.19 g/mol nist.gov.
Under electron ionization (EI), the molecule is expected to first form a molecular ion [M]⁺. This ion then undergoes fragmentation through the cleavage of its weakest bonds. A primary and highly characteristic fragmentation pathway for this molecule is the cleavage of the C-N bond between the benzyl group and the urea nitrogen. This benzylic cleavage is favorable as it results in the formation of a stable p-chlorobenzyl cation.
Key expected fragments include:
p-Chlorobenzyl cation (C₇H₆Cl⁺): This highly stable fragment would produce a strong signal at m/z 125. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an accompanying isotopic peak at m/z 127 would also be observed with about one-third the intensity of the m/z 125 peak. This isotopic signature is a definitive indicator of a chlorine-containing fragment frontiersin.org.
Loss of a p-chlorobenzyl group: Fragmentation can also lead to an ion corresponding to the remainder of the molecule, [M - C₇H₆Cl]⁺, at m/z 184.
The analysis of these fragmentation patterns is crucial for the structural confirmation of this compound and for distinguishing it from its isomers nih.govlibretexts.org.
Interactive Data Table: Major Fragments in the Mass Spectrum of this compound
| Fragment Description | Chemical Formula | Mass-to-Charge Ratio (m/z) | Notes |
| Molecular Ion | [C₁₅H₁₄Cl₂N₂O]⁺ | 308 (with ²x³⁵Cl) | The parent ion peak. Isotopic peaks at 310 and 312 will be present. |
| p-Chlorobenzyl cation | [C₇H₆Cl]⁺ | 125 (with ³⁵Cl) | A major, stable fragment. Accompanied by an isotope peak at m/z 127. |
| Isocyanate fragment + H | [C₈H₇ClN₂O]⁺ | 184 (with ³⁵Cl) | Resulting from the loss of a p-chlorobenzyl radical. |
UV-Visible Spectroscopy for Electronic Transitions
The electronic absorption characteristics of N,N'-di-substituted ureas are governed by the electronic transitions within their constituent chromophores. For this compound, these are primarily the p-chlorophenyl rings and the carbonyl group (C=O) of the urea moiety. The expected transitions include π → π* transitions associated with the aromatic system and the n → π* transition of the carbonyl group.
| Compound Name | Solvent | λmax (nm) | Transition Type (Probable) | Reference |
|---|---|---|---|---|
| N,N'-Bis(4-chlorophenyl)urea | Not Specified | ~260 | π → π* | nist.gov |
Conformational Analysis in Solution and Solid State
The conformational behavior of N,N'-disubstituted ureas is largely dictated by the partial double bond character of the C-N bonds, which restricts free rotation and leads to planar or near-planar urea moieties nih.gov. This results in the possibility of several conformers, typically described as trans-trans, trans-cis, or cis-cis, referring to the orientation of the substituents relative to the carbonyl group.
In the solid state, the conformation is often governed by the formation of strong intermolecular hydrogen bonds. For N,N'-diarylureas, a trans-trans conformation is commonly observed, which facilitates the formation of one-dimensional hydrogen-bonded chains where the N-H groups of one molecule bond to the carbonyl oxygen of an adjacent molecule nih.gov. In the crystal structure of the analog N,N'-bis(4-chlorophenyl)urea, the molecule adopts this trans-trans conformation and lies on a twofold rotation axis nih.gov. The structure is stabilized by N-H···O=C hydrogen bonds that link the molecules into linear chains nih.gov. The dihedral angle between the chlorophenyl ring and the central N-C(=O)-N plane in this analog is 51.6°, indicating a significant twist from full coplanarity nih.gov. It is highly probable that this compound adopts a similar trans-trans conformation in the solid state to maximize hydrogen bonding, although the presence of the flexible methylene (B1212753) linker introduces additional conformational possibilities for the orientation of the benzyl groups.
In solution, a dynamic equilibrium between different conformers may exist. However, many N,N'-disubstituted ureas exhibit low solubility in common organic solvents, which can complicate detailed solution-state analysis rasayanjournal.co.in.
Rotational Barriers and Dynamic Processes
The restricted rotation about the C-N bonds in the urea functional group is a result of resonance delocalization of the nitrogen lone pairs into the carbonyl group, imparting partial double bond character to the C-N bonds nih.gov. This creates a significant energy barrier that must be overcome for conformational isomerization to occur.
Direct experimental measurement of the rotational barrier for this compound is not documented. However, studies on analogous structures provide an estimate of the energy required for these dynamic processes. For instance, computational and dynamic NMR studies on related N-benzhydrylformamides show that the barrier for rotation around the formyl C-N bond is in the range of 20–23 kcal/mol mdpi.com. The magnitude of this barrier is sensitive to the nature of the substituents on the nitrogen atoms and the solvent environment mdpi.comrsc.org.
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| N-Methyl-N-benzhydrylformamide (Formyl Rotation) | Dynamic NMR | 19.5 | mdpi.com |
| N-Benzhydrylformamides (Formyl Rotation) | DFT Calculation | 20–23 | mdpi.com |
| N,N-Dimethylbiuret (C-NMe₂ Rotation) | ¹H-NMR Line Shape Analysis | 11.3 ± 0.5 | rsc.org |
Influence of Substituents on Conformational Preferences
The substituents on the nitrogen atoms play a critical role in determining the preferred conformation of urea derivatives through both steric and electronic effects nist.gov. In this compound, the key substituents are the p-chlorobenzyl groups.
Sterically, the bulky nature of the benzyl groups favors a trans-trans arrangement to minimize non-bonded interactions. Electronically, the p-chloro substituent is electron-withdrawing, which can influence the electron density of the aromatic ring and the nature of the urea C-N bonds. Studies on related N,N'-diarylthioureas have shown that electron-withdrawing substituents like chlorine tend to stabilize the anti-anti (trans-trans) conformation acs.org. The presence of a halogen can also significantly alter the dihedral angle between the aromatic ring and the urea backbone nih.gov.
Computational and Theoretical Chemistry Studies on N,n Di P Chlorobenzyl Urea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It has become a highly reliable tool for determining various molecular properties, with hybrid functionals like B3LYP showing an excellent balance between accuracy and computational cost. nih.govresearchgate.net DFT calculations are instrumental in optimizing molecular geometries, predicting spectroscopic data, and analyzing electronic characteristics through frontier molecular orbitals.
A fundamental step in computational chemistry is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. pennylane.ainih.gov This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT-optimized structural data for N,N'-Di(p-chlorobenzyl)urea is not prominently available in published literature, studies on analogous compounds provide a clear indication of the expected structural features. For instance, DFT calculations on related benzoylthiourea (B1224501) derivatives have been successfully used to reproduce crystal structures determined by X-ray diffraction. researchgate.netresearchgate.net The optimization process involves selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the electronic structure of the molecule. researchgate.netnih.gov
Table 1: Representative Theoretical Bond Lengths and Angles for a Related Thiourea (B124793) Analog (N-(4-chloro)benzoyl-N′-(4-tolyl)thiourea) Calculated via DFT This table illustrates the type of data obtained from geometry optimization. The data pertains to a related, but different, molecule.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C=O | ~1.23 |
| Bond Length | C-N (amide) | ~1.38 |
| Bond Length | N-C (urea core) | ~1.40 |
| Bond Length | C-Cl | ~1.75 |
| Bond Angle | O-C-N | ~122 |
| Bond Angle | C-N-C | ~125 |
| Dihedral Angle | C-N-C-N | Varies with conformation |
Data derived from methodologies described in literature for similar compounds. researchgate.netresearchgate.net
DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.net Vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) chemical shifts, can be calculated with high accuracy. nih.govacs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting ¹H and ¹³C NMR chemical shifts. nih.gov
Theoretical calculations on various urea (B33335) and thiourea derivatives have demonstrated a strong correlation between computed and experimental spectroscopic data. nih.govresearchgate.net For example, in studies of 3-phenylthiophene (B186537) derivatives, vibrational frequencies calculated with the B3LYP functional and the 6-311++G(d,p) basis set showed good agreement with experimental values. nih.gov Similarly, research on N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea confirmed that DFT-calculated bond parameters and harmonic vibrations align well with experimental findings. researchgate.net
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound (N-4-chlorobenzoyl–N′-4-methoxylphenylthiourea) This table serves as an example of the validation of computational methods against experimental data for a structurally similar molecule.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3250 | 3245 |
| C=O Stretch | 1650 | 1655 |
| C-N Stretch | 1540 | 1535 |
| C-Cl Stretch | 750 | 748 |
Illustrative data based on findings for related compounds where theoretical and experimental values are compared. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.netajchem-a.com
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. nih.govresearchgate.net While specific FMO data for this compound is not detailed in the available literature, analysis of related compounds illustrates the insights gained. For example, a study on N-(4-chloro)benzoyl-N′-(4-tolyl)thiourea calculated a HOMO-LUMO energy gap of 3.5399 eV, suggesting the molecule is quite reactive. researchgate.net The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 3: Representative Frontier Molecular Orbital Data for a Related Compound This table shows typical FMO energy values and derived properties from DFT calculations for a related molecule, illustrating the application of the analysis.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.5 |
| HOMO-LUMO Energy Gap | ΔE | 5.0 |
| Ionization Potential (I ≈ -E(HOMO)) | I | 6.5 |
| Electron Affinity (A ≈ -E(LUMO)) | A | 1.5 |
| Chemical Hardness (η = (I-A)/2) | η | 2.5 |
Values are representative examples derived from methodologies applied to similar aromatic urea/thiourea compounds. nih.govresearchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, revealing information about conformational changes, solvent effects, and intermolecular interactions. nih.govutwente.nl
This compound, with its rotatable bonds, can adopt numerous conformations. MD simulations are an effective tool for sampling these conformational states to understand the molecule's flexibility and preferred shapes in different environments. acs.org Studies on other urea derivatives have used MD to investigate their behavior in solution. For example, simulations of aqueous urea solutions have been performed to understand how urea molecules interact with each other and with water, which is relevant for explaining urea's role as a protein denaturant. utwente.nlnsf.gov Such simulations can reveal tendencies for aggregation or specific interactions with solvent molecules. utwente.nl For this compound, MD could elucidate how the two p-chlorobenzyl groups orient themselves relative to the central urea moiety and how this is influenced by the solvent. rsc.org
If this compound is being investigated for pharmaceutical applications, MD simulations are essential for modeling its interaction with biological targets like proteins. nih.gov The process typically begins with molecular docking to predict the preferred binding pose of the ligand in the protein's active site. Following docking, MD simulations are run on the protein-ligand complex to assess the stability of the binding pose and to characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. researchgate.net
While no specific ligand-protein interaction studies for this compound are reported, the methodology is well-established for other urea-based inhibitors. nih.gov For instance, MD simulations have been used to provide detailed insight into how urea affects protein-ligand interactions in multimodal chromatography, showing a reduction in ligand occupancy and subtle changes in the interacting residues. nih.gov These types of simulations are critical in structure-based drug design for optimizing ligand affinity and selectivity. openreview.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
The application of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provides a powerful tool for investigating the behavior of molecules within complex environments, such as in biological systems or materials. nih.govchemsrc.comresearchgate.net This approach treats a critical region of interest with high-accuracy quantum mechanics, while the surrounding environment is modeled using more computationally efficient molecular mechanics force fields. chemsrc.comfigshare.com This dual-level methodology allows for the detailed study of chemical reactions, electronic properties, and intermolecular interactions that would be computationally prohibitive with purely quantum mechanical methods. researchgate.netpharmint.net
Despite the utility of QM/MM simulations for studying related urea derivatives in enzymatic processes, a targeted search for research applying these specific methodologies to this compound did not yield any published studies. chemsrc.comcecam.org Therefore, there are no specific findings, data, or detailed analyses on the behavior of this compound within complex systems using QM/MM approaches to report.
Investigation of Biological Activity and Molecular Mechanisms Non Clinical Focus
Enzyme Inhibition Studies
The therapeutic potential of many compounds is rooted in their ability to selectively inhibit enzymes. For N,N'-Di(p-chlorobenzyl)urea and its structural analogs, research has primarily centered on their interaction with hydrolases, such as urease and soluble epoxide hydrolase, as well as kinases.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate (B1207046). This activity is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori, making urease inhibition a key area of pharmaceutical research. nih.govnih.gov While this compound itself has not been extensively documented as a urease inhibitor in the reviewed literature, the broader class of urea and thiourea (B124793) derivatives has been widely studied.
The mechanism of urease inhibition by urea analogs can be competitive, where the inhibitor mimics the substrate and binds to the dinickel active site, or non-competitive, involving interaction with other sites on the enzyme. mdpi.commdpi.com For instance, some inhibitors function by chelating the nickel ions essential for catalysis, while others may interact with the mobile "flap" of the enzyme, a flexible region that covers the active site, thereby preventing substrate access. nih.govresearchgate.net
Although specific IC50 values for this compound are not available in the searched literature, studies on other substituted urea and thiourea derivatives show a wide range of potencies. For example, a para-chlorobenzyl substituted 1,3,4-oxadiazole-2-thione was identified as a highly active urease inhibitor with an IC50 value of 1.15 µM. nih.gov The inhibitory potential of these compounds is often compared to a standard inhibitor, thiourea, which has a reported IC50 value of 21.15 µM. nih.gov
Table 1: Urease Inhibition Data for Selected Urea Analogs and Standards
| Compound/Standard | Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiourea | Standard | 21.15 ± 0.32 | nih.gov |
| Hydroxyurea | Urea Derivative | ~100 | nih.gov |
| Compound 88 (p-chlorobenzyl analog) | 1,3,4-Oxadiazole-2-thione | 1.15 ± 0.2 | nih.gov |
| Compound 3 | bis-Schiff base | 22.21 ± 0.42 | nih.gov |
Beyond urease, the 1,3-disubstituted urea scaffold is a known pharmacophore for inhibiting other enzymes, notably soluble epoxide hydrolase (sEH) and various protein kinases.
Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is a key enzyme in the metabolism of epoxy fatty acids, which are signaling molecules involved in regulating blood pressure, inflammation, and pain. nih.gov Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory pain. The 1,3-disubstituted urea moiety is recognized as a potent pharmacophore that competitively inhibits sEH by mimicking the substrate and the transition state of hydrolysis. nih.govnih.gov Research on dibenzylurea derivatives isolated from plants in the order Brassicales has demonstrated significant sEH inhibitory activity. While this compound was not specifically tested, closely related compounds showed potent inhibition of human sEH, with IC50 values in the nanomolar range. nih.gov
Table 2: Soluble Epoxide Hydrolase (sEH) Inhibition by Dibenzylurea Derivatives
| Compound | Description | Human sEH IC50 (nM) | Reference |
|---|---|---|---|
| Compound 2 | 1-benzyl-3-(4-methoxybenzyl)urea | ~450 | nih.gov |
| Compound 3 | 1,3-bis(4-methoxybenzyl)urea | 222 | nih.gov |
Kinase Inhibition: The N,N'-diarylurea structure is a prominent feature in several multi-target kinase inhibitors used in oncology. mdpi.com These compounds can inhibit serine/threonine kinases like p38 MAP kinase, which plays a major role in inflammatory responses. nih.gov Although this compound is a dibenzyl derivative rather than a diaryl one, the structural similarity suggests potential kinase inhibitory activity. For example, N,N'-diarylurea derivatives have been identified as potent inhibitors of the p38α enzyme, with some compounds exhibiting IC50 values in the sub-nanomolar range. nih.gov
Antimicrobial Activity Studies (in vitro, non-human focus)
The investigation into the antimicrobial properties of urea derivatives has revealed a broad spectrum of activity against various pathogens. These in vitro studies are crucial for identifying new lead compounds for further development.
Numerous studies have demonstrated the antibacterial potential of various urea derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov These compounds often exhibit their activity by inhibiting essential bacterial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is critical for fatty acid biosynthesis. nih.gov
While specific minimum inhibitory concentration (MIC) data for this compound against a spectrum of bacteria were not found in the reviewed literature, related compounds have shown significant efficacy. For instance, metal complexes of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea showed potent activity, with a zinc complex being particularly effective against Serratia marcescens with an MIC value of 31.25 µg/mL. nih.govmdpi.com Another study on diarylureas reported compounds with MIC values as low as 0.25 µg/mL against Staphylococcus aureus. mdpi.com
Table 3: Selected Antibacterial Activity of Urea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Zinc complex of a diarylurea | Serratia marcescens | 31.25 | nih.gov |
| Zinc complex of a diarylurea | Staphylococcus aureus | 62.5 | nih.gov |
| Compound 1ab | Staphylococcus aureus | 0.25 | mdpi.com |
| Compound 1ab | Enterococcus faecalis | 0.5 | mdpi.com |
The antifungal potential of urea-containing compounds has also been explored. Research indicates that these molecules can be effective against various fungal pathogens, including multiple species of Candida. mdpi.comfrontiersin.org For example, N-(4-halobenzyl)amides, which are structurally related to the subject compound, have demonstrated a range of antifungal bioactivity from weak to strong against Candida species. mdpi.com One such compound, an N-(4-chlorobenzyl)amide derivative, showed strong activity against C. krusei with an MIC of 7.8 µg/mL, which was more potent than the standard drug fluconazole (B54011) (MIC = 16 µg/mL). mdpi.com
Table 4: Antifungal Activity of a Structurally Related N-(4-chlorobenzyl)amide
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 16 (N-(4-chlorobenzyl)amide analog) | C. krusei ATCC 14243 | 7.8 | mdpi.com |
| Compound 16 (N-(4-chlorobenzyl)amide analog) | C. parapsilosis ATCC 22019 | 150 | mdpi.com |
| Fluconazole (Standard) | C. krusei ATCC 14243 | 16 | mdpi.com |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The structure-activity relationship (SAR) for this compound and its analogues has been investigated through the synthesis and evaluation of various derivatives. These studies aim to elucidate how chemical modifications to the core structure influence biological potency and selectivity. The core scaffold, a 1,3-disubstituted urea, allows for systematic changes at several positions, primarily on the aromatic rings and the urea nitrogens.
Research into diaryl and dibenzyl urea derivatives has established several key SAR principles that are applicable to this compound analogues. The biological activity is highly dependent on the nature and position of substituents on the benzyl (B1604629) rings.
Electronic Effects : The presence of electron-withdrawing groups on the aromatic rings is a critical determinant of activity for several classes of urea derivatives. For instance, studies on bisaryl ureas have shown that lipophilic, electron-withdrawing groups enhance activities such as mitochondrial uncoupling. nih.gov In this compound, the chloro-substituent at the para-position serves this function. Further increasing the electron-withdrawing nature, for example by adding trifluoromethyl groups, has been shown in other N-aryl-N'-benzylurea series to significantly increase antiproliferative activity compared to electron-donating groups like methoxy. mdpi.com
Positional Isomerism : The position of the substituent on the phenyl ring significantly impacts biological activity. Generally, 4-substituted (para) derivatives are found to be more active than 2-substituted (ortho) derivatives, a phenomenon attributed to reduced steric hindrance at the para position, allowing for more favorable interactions with target biomolecules.
Halogen Substitution : The identity of the halogen substituent can modulate activity. While chlorine is common, fluorine substitution has also been explored in diaryl ureas, often to enhance binding affinity or modify metabolic stability. nih.gov
Urea Core Modification : The urea moiety itself is crucial for activity, often acting as a rigid scaffold that presents the benzyl groups in a specific orientation. Modifications to the urea core, such as N-methylation, can drastically reduce activity by disrupting key hydrogen bonding interactions with target proteins. nih.gov Similarly, replacing the urea oxygen with sulfur to form a thiourea typically leads to a significant decrease in potency in many biological assays. nih.gov
Side Group Bulk : The steric bulk of the groups attached to the urea nitrogens is also a factor. In some series of urea derivatives, bulky aliphatic ring systems like adamantyl are preferred on one side of the urea, while an aryl ring is favored on the other, suggesting that a size and shape balance is necessary for optimal activity. nih.gov
The following table summarizes the general influence of various substituents on the biological activity of analogous diaryl and dibenzyl urea compounds, based on findings from multiple studies.
| Modification Site | Substituent Type | General Effect on Potency | Rationale / Example |
|---|---|---|---|
| Aromatic Ring (para-position) | Electron-Withdrawing (e.g., -Cl, -CF₃) | Increase | Enhances lipophilicity and interaction with hydrophobic pockets; critical for mitochondrial uncoupling activity. nih.govmdpi.com |
| Aromatic Ring (para-position) | Electron-Donating (e.g., -OCH₃, -OH) | Decrease | Reduces desired electronic properties and may introduce unfavorable steric or polar interactions. mdpi.com |
| Aromatic Ring Position | ortho vs. para | para > ortho | Ortho-substituents can cause steric hindrance, preventing optimal binding with the target. |
| Urea Core | Thiourea (C=S) replacing Urea (C=O) | Decrease | Alters the hydrogen bonding capacity and geometry of the core structure, reducing binding affinity. nih.gov |
| Urea Core Nitrogen | N-Alkylation (e.g., N-CH₃) | Decrease | Removes a critical hydrogen bond donor, disrupting interactions with target residues like glutamate (B1630785) or aspartate. nih.gov |
The development of derivatives of this compound as research probes is crucial for elucidating its mechanism of action and identifying its molecular targets. The design of such probes typically involves the incorporation of a reporter moiety, such as a radioisotope or a fluorescent tag, without significantly disrupting the compound's intrinsic biological activity.
A common strategy for creating probes for imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) involves radiolabeling. This can be achieved by synthesizing analogues of this compound that incorporate a radionuclide. For instance, one of the chlorine atoms could be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or another halogen. The synthesis would involve preparing a suitable precursor, such as a tributylstannyl or boronic ester derivative, at the para-position of one of the benzyl rings. This precursor can then undergo a facile radiolabeling reaction in the final step to introduce the radioisotope.
Alternatively, a chelating agent can be appended to the this compound scaffold. This chelator can then be used to coordinate a metallic radioisotope, such as technetium-99m (⁹⁹ᵐTc) or gallium-68 (B1239309) (⁶⁸Ga). The synthesis would involve creating an analogue with a reactive functional group (e.g., an amine or carboxylic acid) on one of the benzyl rings, to which the chelator can be covalently attached.
The general synthetic route to this compound and its derivatives often involves the reaction of p-chlorobenzylamine with a carbonyl source. A common laboratory-scale synthesis involves reacting two equivalents of p-chlorobenzylamine with triphosgene (B27547) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) in an inert solvent such as dichloromethane (B109758) (DCM). mdpi.com Another established method is the direct reaction of p-chlorobenzylamine with urea at high temperatures. These synthetic strategies can be adapted to produce the advanced precursors needed for research probes.
Molecular Docking and Binding Mode Analysis with Target Biomolecules
Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. For this compound, docking studies can provide valuable insights into its potential interactions with various biomolecules, guiding mechanistic hypotheses. While specific targets for this compound are not fully elucidated, analysis of docking studies on structurally similar diaryl and dibenzyl ureas against known protein classes, such as kinases, reveals common binding patterns. core.ac.ukresearchgate.net
Based on extensive studies of diaryl urea compounds, the binding mode is largely dictated by the central urea moiety and the nature of the flanking substituted benzyl groups.
Hydrogen Bonding : The urea core is a quintessential hydrogen bond donor and acceptor. The two N-H groups typically act as hydrogen bond donors, forming critical interactions with the side chains of acidic amino acid residues such as glutamate (Glu) or aspartate (Asp). The carbonyl oxygen of the urea acts as a hydrogen bond acceptor, often interacting with backbone N-H groups of residues within the binding pocket. This dual hydrogen-bonding pattern is a hallmark of urea-based inhibitors and is often essential for anchoring the ligand in the active site.
Hydrophobic and van der Waals Interactions : The two p-chlorobenzyl groups are primarily involved in hydrophobic and van der Waals interactions. They are predicted to occupy hydrophobic pockets within the protein's binding site. These pockets are often lined with nonpolar amino acid residues like leucine, valine, isoleucine, phenylalanine, and alanine.
Halogen Bonding : The chlorine atoms on the benzyl rings can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a backbone carbonyl oxygen. This provides an additional directional interaction that can enhance binding affinity and selectivity.
Pi-Interactions : The phenyl rings of the benzyl groups can engage in various π-interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and CH-π interactions with aliphatic side chains. core.ac.uk
Docking studies of similar 1-benzyl-3-benzoylurea analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase, have shown that these compounds occupy the ATP-binding site, where the urea core forms hydrogen bonds with key residues in the hinge region, and the benzyl/benzoyl groups extend into adjacent hydrophobic pockets. core.ac.ukresearchgate.net
The binding modes predicted by molecular docking allow for the formulation of mechanistic hypotheses. If this compound targets a protein kinase, for example, its mechanism would likely involve competitive inhibition of ATP binding. By occupying the ATP-binding pocket and forming strong hydrogen bonds with the hinge region, the compound would prevent the natural substrate, ATP, from binding, thereby inhibiting the kinase's phosphorylating activity. The p-chlorobenzyl groups would contribute to high affinity and selectivity by fitting into specific hydrophobic sub-pockets within the kinase domain.
Another hypothesis, derived from its structural similarity to known inhibitors of soluble epoxide hydrolase (sEH), is that this compound could inhibit this enzyme. researchgate.net In this scenario, the urea group would interact with key catalytic residues in the sEH active site, while the chlorobenzyl groups would occupy the hydrophobic channels leading to the active site, blocking substrate access.
These computational predictions provide a strong foundation for experimental validation, such as site-directed mutagenesis of the predicted interacting residues to confirm their importance in ligand binding and biological activity.
Cellular Assays (non-human, mechanistic studies, e.g., mitochondrial uncoupling, cellular pathway modulation)
To investigate the molecular mechanisms underlying the biological activity of this compound, various non-human cellular assays can be employed. A particularly relevant mechanistic hypothesis for this compound, given its structure, is the induction of mitochondrial uncoupling. nih.gov
Mitochondrial uncouplers are molecules that disrupt oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. rsc.org This leads to an increase in oxygen consumption without a corresponding increase in ATP production.
Recent studies have identified a novel fatty acid-activated mechanism for mitochondrial uncoupling mediated by bisaryl ureas bearing electron-withdrawing groups. nih.gov This mechanism is highly plausible for this compound. In this model, the compound itself is not a protonophore but acts as a transmembrane anion transporter. The process occurs in a catalytic cycle:
A free fatty acid (present in the mitochondrial inner membrane) is protonated in the intermembrane space.
The protonated, neutral fatty acid diffuses across the inner membrane into the mitochondrial matrix.
In the high-pH environment of the matrix, the fatty acid is deprotonated, releasing a proton and forming a fatty acid anion.
The this compound molecule, acting as an anion receptor, binds to the fatty acid anion through hydrogen bonds between its N-H groups and the carboxylate of the anion.
This neutral, lipophilic complex then translocates back across the inner membrane to the intermembrane space.
The complex dissociates, releasing the fatty acid anion to pick up another proton, while the this compound molecule is free to transport another anion, thus completing the cycle.
This proposed mechanism can be investigated using isolated mitochondria from non-human sources (e.g., rat liver). Key experiments would include:
Oxygen Consumption Rate (OCR) Measurement : Using a Seahorse XF Analyzer or a Clark-type oxygen electrode to measure the OCR of isolated mitochondria. An uncoupler like this compound would cause a significant increase in OCR that is not coupled to ATP synthesis.
Mitochondrial Membrane Potential Assay : Using fluorescent dyes like JC-1 or TMRM to measure the mitochondrial membrane potential (ΔΨm). An uncoupler will cause depolarization, leading to a measurable decrease in the fluorescence signal. nih.gov
ATP Production Assay : Directly measuring ATP levels using a luciferase-based assay. Uncoupling will lead to a decrease in ATP production. nih.gov
By performing these assays in the presence and absence of fatty acids, the dependence of the uncoupling activity on these endogenous molecules can be confirmed, providing strong evidence for the proposed mechanistic pathway.
Advanced Analytical Methodologies for N,n Di P Chlorobenzyl Urea in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the primary tool for the separation of N,N'-Di(p-chlorobenzyl)urea from complex mixtures, enabling its subsequent quantification. The choice of technique depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of substituted ureas. mtc-usa.com Given the structure of this compound, a reversed-phase HPLC method would be the standard approach. The molecule possesses aromatic rings, which provide ultraviolet (UV) absorbance, making it detectable with a UV detector. However, for trace-level analysis, its native chromophore may not provide adequate sensitivity.
To overcome this, pre-column or post-column derivatization can be employed. This process involves reacting the analyte with a reagent to attach a chemical group (a tag) that has a strong UV absorbance or fluorescence, thereby significantly enhancing the detector's response. deakin.edu.aunih.gov For instance, derivatizing agents that react with the N-H groups of the urea (B33335) linkage could be explored, although steric hindrance from the benzyl (B1604629) groups might pose a challenge. A more common strategy for related compounds involves derivatization to introduce a fluorophore, allowing for highly sensitive fluorescence detection. nih.gov
Table 1: Illustrative HPLC-UV/FLD Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220-240 nm (native) or Fluorescence (post-derivatization) |
| Injection Volume | 10-20 µL |
| Derivatizing Agent (Hypothetical) | A fluorogenic reagent targeting the urea moiety |
Gas Chromatography (GC)
Direct analysis of substituted ureas like this compound by Gas Chromatography (GC) is challenging due to their relatively low volatility and thermal instability at temperatures typically used in GC inlets and columns. acs.org A common and effective strategy for analyzing substituted urea herbicides involves an indirect approach: chemical hydrolysis of the urea compound to its corresponding amine, followed by derivatization of the amine to a more volatile and thermally stable product. rsc.orgoup.com
In the case of this compound, alkaline hydrolysis would cleave the molecule to yield p-chlorobenzylamine. This amine can then be extracted and derivatized. Given the presence of chlorine atoms, the resulting derivative would be highly sensitive to an electron-capture detector (ECD), which is selective for halogenated compounds. rsc.orgcapes.gov.br
Table 2: Illustrative GC-ECD Method Parameters for Indirect Analysis of this compound
| Parameter | Condition |
|---|---|
| Pre-treatment | Alkaline Hydrolysis to yield p-chlorobenzylamine |
| Derivatization | Reaction of p-chlorobenzylamine with an acylating agent (e.g., Heptafluorobutyric anhydride) |
| Column | Mid-polarity capillary column (e.g., DB-1701) |
| Injector Temperature | 250°C |
| Oven Program | Temperature gradient from 100°C to 280°C |
| Detector | Electron Capture Detector (ECD) at 300°C |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents one of the most powerful and specific techniques for the analysis of this compound. nih.gov This hyphenated technique combines the separation power of HPLC with the highly sensitive and selective detection capabilities of tandem mass spectrometry. It often eliminates the need for derivatization, as the mass spectrometer can detect the compound with high specificity even at very low concentrations. chromatographyonline.com
For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods to generate molecular ions. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference, making it ideal for analyzing complex samples. chromatographyonline.comnih.gov
Table 3: Illustrative LC-MS/MS Parameters (MRM) for this compound
| Parameter | Value/Condition |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 309.0 (for [C15H14Cl2N2O+H]+) |
| Product Ion (Q3) - Quantifier | Hypothetical fragment, e.g., m/z 125.0 (p-chlorobenzyl fragment) |
| Product Ion (Q3) - Qualifier | Hypothetical fragment, e.g., m/z 169.0 (p-chlorobenzyl isocyanate fragment) |
| Collision Energy | Optimized for maximum fragment intensity |
Derivatization Strategies for Enhanced Detection and Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. umich.edu As discussed, this is particularly relevant for enhancing detectability in HPLC and enabling analysis by GC.
For HPLC Analysis : The primary goal is to attach a chromophore or fluorophore. While the benzyl groups offer some UV absorbance, a derivatizing agent like dansyl chloride or a benzoyl chloride analogue could be used to create a derivative with a much higher molar absorptivity or fluorescence quantum yield, lowering detection limits significantly. chromatographyonline.com
For GC Analysis : The strategy revolves around improving volatility and thermal stability. The hydrolysis of this compound to p-chlorobenzylamine is the key first step. The resulting primary amine is then typically acylated (e.g., with trifluoroacetic anhydride or heptafluorobutyric anhydride) to form a stable, volatile derivative that is highly responsive to an ECD detector. oup.com
Application of hyphenated techniques in complex research matrices
Hyphenated techniques are combinations of separation and detection methods in a single, integrated system, such as LC-MS or GC-MS. actascientific.comijarnd.com Their primary advantage is the ability to analyze analytes in complex matrices like biological fluids, soil extracts, or industrial process streams. researchgate.net
For this compound, LC-MS/MS is the most potent hyphenated technique. jetir.org In a complex research matrix, numerous other compounds can interfere with the analysis. The HPLC component first separates the target compound from many of these interferences based on its retention time. Subsequently, the tandem mass spectrometer provides a second and third dimension of specificity by selecting for the unique mass-to-charge ratio of the parent molecule and its specific fragmentation pattern. nih.gov This dual-level confirmation allows for confident identification and accurate quantification of this compound at trace levels, even in the presence of a high background of interfering substances.
Applications of N,n Di P Chlorobenzyl Urea in Chemical and Materials Science Research
Role as Synthetic Intermediate or Building Block
N,N'-Di(p-chlorobenzyl)urea can serve as a valuable synthetic intermediate or building block in organic synthesis. The urea (B33335) core is a versatile functional group that can participate in a variety of chemical transformations. The nitrogen atoms of the urea can act as nucleophiles, and the carbonyl group can undergo reactions as well.
The p-chlorobenzyl substituents offer sites for further functionalization. The chlorine atoms on the phenyl rings can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of other functional groups, enabling the synthesis of more complex molecules. For instance, the general reactivity of substituted benzylamines in the synthesis of N-aryl-N'-benzylurea derivatives highlights the potential for this compound to be a precursor to a variety of more elaborate structures.
Potential in Ligand Design for Coordination Chemistry
The urea moiety in this compound possesses coordinating atoms—the carbonyl oxygen and the two nitrogen atoms—that can bind to metal ions. This makes it a potential candidate for ligand design in coordination chemistry. The formation of metal complexes with urea and its derivatives is well-established, where the ligand can coordinate in a monodentate or bidentate fashion.
The p-chlorobenzyl groups can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. These complexes could find applications in areas such as catalysis, sensing, or as precursors for novel materials. The design of coordination compounds often involves the strategic use of ligands to tune the properties of the metal center for specific applications.
Exploration in Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)
The structure of this compound is amenable to applications in materials science, particularly in the fields of polymer and supramolecular chemistry. The ability of the urea group to form strong, directional hydrogen bonds is a key feature that can drive the self-assembly of molecules into well-ordered supramolecular structures.
Urea Macrocycles and their Synthesis
Urea-based macrocycles are a significant class of molecules in supramolecular chemistry due to their ability to act as hosts for various guest molecules. While direct synthesis of macrocycles from this compound is not prominently documented, the general principles of urea macrocycle synthesis suggest its potential as a building block. Typically, the reaction of diamines with diisocyanates or other carbonyl sources leads to the formation of these cyclic structures. The p-chlorobenzyl groups would impart specific solubility and electronic properties to the resulting macrocycle, influencing its host-guest chemistry and self-assembly behavior.
Liquid Crystalline Materials
The rigid nature of the urea group and the aromatic rings in this compound suggest its potential for use in the design of liquid crystalline materials. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal tend to align themselves in a particular orientation. The elongated shape and potential for intermolecular interactions (hydrogen bonding and π-π stacking from the phenyl rings) of this compound are characteristics often found in molecules that exhibit liquid crystalline phases. By modifying the substituents on the benzyl (B1604629) groups, it might be possible to tune the temperature range and type of liquid crystalline phases formed.
Catalytic Applications or as Catalyst Component
Urea derivatives have been explored as organocatalysts and as components of catalyst systems. The hydrogen-bonding capabilities of the urea moiety can be utilized to activate substrates in a catalytic cycle. For example, ureas can act as hydrogen-bond donors to activate electrophiles.
Furthermore, this compound could serve as a ligand for metal-based catalysts. The coordination of the urea to a metal center can modulate the metal's catalytic activity and selectivity. The electronic effects of the p-chlorobenzyl groups would play a role in tuning the catalyst's performance. While specific catalytic applications of this compound are not well-documented, the broader field of urea-based catalysis suggests its potential in this area.
Environmental and Agronomic Research Contexts Limited to Chemical Transformations and Mechanisms
Chemical Transformations and Degradation Pathways (e.g., Chlorination of urea (B33335) derivatives in water systems)
In water treatment systems utilizing chlorination, urea and its derivatives can undergo significant chemical transformations. The reaction between free chlorine and urea derivatives involves a series of N-chlorination steps. This process is initiated by the substitution of hydrogen atoms on the urea nitrogen atoms with chlorine. The first step in this pathway is the formation of an N-chlorourea intermediate.
A summary of the generalized degradation pathway is presented below:
| Step | Reactants | Intermediate Products | Final Products |
| 1. Initial N-Chlorination (Rate-Limiting) | Urea Derivative + Cl₂ | N-chloro-urea derivative | - |
| 2. Further Chlorination | N-chloro-urea derivative + Cl₂ | Fully N-chlorinated urea derivative | - |
| 3. Hydrolysis & Further Chlorination | Fully N-chlorinated urea derivative + H₂O + Cl₂ | NCl₃ | - |
| 4. Hydrolysis of Intermediate | NCl₃ + H₂O | NH₂Cl, NHCl₂ | - |
| 5. Decay to Stable Products | NH₂Cl, NHCl₂ | - | N₂, NO₃⁻ |
Role in Nitrogen Cycle Research (Urea hydrolysis without agricultural application details)
The nitrogen cycle is a fundamental biogeochemical process, and the hydrolysis of urea is a critical step within it. This reaction is catalyzed by the enzyme urease (EC 3.5.1.5), a nickel-dependent metalloenzyme found in various plants, fungi, and bacteria. Urease dramatically accelerates the conversion of urea into ammonia (B1221849) and carbamate (B1207046); the carbamate then spontaneously decomposes to form another molecule of ammonia and carbon dioxide. The uncatalyzed hydrolysis of urea is extremely slow, with a half-life estimated at 3.6 years, whereas urease increases the reaction rate by a factor of approximately 10¹⁴.
The enzymatic mechanism involves the coordination of the urea molecule's carbonyl oxygen to one of the two nickel ions in the urease active site. A water molecule, activated by the second nickel ion, then attacks the carbonyl carbon of the urea. This process, facilitated by specific amino acid residues within the active site, leads to the cleavage of the carbon-nitrogen bonds and the release of ammonia.
Compounds such as N,N'-Di(p-chlorobenzyl)urea serve as important tools in the study of this mechanism. As structural analogues of urea, they can act as inhibitors of the urease enzyme. By studying how these inhibitors bind to the active site and modulate the enzyme's activity, researchers can gain detailed insights into the catalytic mechanism of urea hydrolysis. This research is crucial for understanding the fundamental chemistry of a key transformation in the global nitrogen cycle, independent of its direct agricultural applications. The inhibition of urease slows the conversion of urea to volatile ammonia, a process central to nitrogen flow in various ecosystems.
Development of Enzyme Inhibitors (e.g., Urease inhibitors) for Chemical Research
The development of enzyme inhibitors based on the structure of the natural substrate is a foundational strategy in medicinal and chemical research. Given that urea is the natural substrate for urease, N-substituted urea and thiourea (B124793) derivatives, including this compound, are a logical choice for designing inhibitors of this enzyme. These compounds act as substrate analogues, competing with urea for binding to the enzyme's active site.
The general structure of N,N'-diarylureas allows for systematic modification to probe structure-activity relationships (SAR). The central urea moiety is responsible for interacting with the dinuclear nickel center in the urease active site. The substituents on the nitrogen atoms, such as the p-chlorobenzyl groups in this compound, can form additional interactions with amino acid residues lining the active site cavity, thereby enhancing binding affinity and inhibitory potency.
Research into various substituted urea derivatives has demonstrated that the nature and position of functional groups on the aromatic rings significantly influence their urease inhibitory activity. For instance, studies on N¹,N²-diaryl derivatives have shown that the presence of specific substituents can lead to low micromolar inhibition of the urease enzyme. The development of these inhibitors is an active field of chemical research, providing tools to study enzyme mechanisms and serving as lead compounds for further optimization.
The table below shows examples of related substituted urea and thiourea compounds and their reported urease inhibitory activities, illustrating the impact of structural modifications.
| Compound | Class | Key Structural Feature | IC₅₀ (µM) |
| Thiourea | Thiourea | Standard Control | 22.0 |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | N-Aryl-N'-acylthiourea | 4-chlorophenyl group | Potent Inhibitor |
| N,N-dimethylbarbituric pyridinium derivative (5a) | Barbituric Acid Derivative | Unsubstituted phenyl ring | 11.25 |
| N,N-dimethylbarbituric pyridinium derivative (5b) | Barbituric Acid Derivative | Ortho-methyl on phenyl ring | Potent Inhibitor |
| 4-Chlorophenylacetamide derivative (6a) | Phenylacetamide | 4-chloro group | 0.73 |
| 4-Chlorophenylacetamide derivative (6b) | Phenylacetamide | 4-chloro group | 1.16 |
IC₅₀ values are a measure of inhibitory potency; a lower value indicates a more potent inhibitor. Data is illustrative of the class of compounds.
Conclusion and Future Research Perspectives
Summary of Key Academic Findings on N,N'-Di(p-chlorobenzyl)urea
Direct and specific academic findings on this compound are limited in the public domain. Research on structurally similar N,N'-disubstituted ureas suggests that these compounds are of interest due to their wide range of biological activities, including their roles as enzyme inhibitors and pseudopeptides. The synthesis of symmetrical N,N'-disubstituted ureas can be achieved through methods such as the reaction of primary amines with urea (B33335) under microwave irradiation. For analogous compounds like N,N′-Bis(4-chlorophenyl)urea, synthesis has been reported from the reaction of 4-chlorophenyl isocyanate. nih.gov
Crystallographic studies of related compounds, such as N,N′-Bis(4-chlorophenyl)urea, reveal specific bond lengths and angles, as well as hydrogen bonding patterns that lead to the formation of linear chains in the solid state. nih.gov Such structural information is crucial for understanding the molecule's physical properties and potential interactions with biological targets. However, specific experimental data on the crystal structure and detailed biological activity of this compound are not extensively documented in available literature.
Identified Challenges and Limitations in Current Research
The primary challenge in the study of this compound is the apparent scarcity of dedicated research. This lack of specific data presents several limitations:
Limited Synthesis and Characterization Data: While general methods for synthesizing N,N'-disubstituted ureas exist, optimized and detailed protocols specifically for this compound are not widely published. This includes a lack of comprehensive spectroscopic and crystallographic data that would fully elucidate its molecular structure and conformation.
Undefined Biological Activity Profile: The biological activities of this compound remain largely unexplored. Although the broader class of substituted ureas has shown promise in various therapeutic areas, the specific potential of this compound is unknown. Without dedicated screening and mechanistic studies, its pharmacological value cannot be ascertained.
Lack of Structure-Activity Relationship (SAR) Studies: The absence of a series of related analogs and their corresponding biological data prevents the establishment of any structure-activity relationships. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds and designing more potent and selective molecules.
Promising Avenues for Future Scholarly Investigation of the Compound
Despite the current limitations, the chemical structure of this compound suggests several promising avenues for future research:
Systematic Synthesis and Characterization: A foundational step would be the development and publication of a robust and scalable synthesis for this compound. This should be accompanied by thorough characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to provide a definitive structural and physicochemical profile.
Broad Biological Screening: Given the diverse biological activities of other urea derivatives, this compound should be subjected to broad biological screening to identify any potential therapeutic applications. This could include assays for anticancer, antimicrobial, antiviral, and enzyme inhibitory activities. The presence of the p-chlorobenzyl moieties suggests that it could be investigated for activities where this functional group is known to be important.
Computational and In Silico Studies: In parallel with experimental work, computational modeling and docking studies could predict potential biological targets for this compound. These in silico methods can help to prioritize experimental screening efforts and provide insights into the potential mechanism of action at a molecular level.
Development of Analogs for SAR Studies: The synthesis of a library of analogs with systematic variations in the aromatic substituents and the benzyl (B1604629) group would be crucial for establishing structure-activity relationships. This would involve exploring the effects of different halogen substitutions, as well as the introduction of other functional groups, to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Investigation of Material Science Applications: Beyond biological applications, the self-assembly properties characteristic of some urea derivatives could be explored. The potential for this compound to form ordered supramolecular structures could be investigated for applications in materials science, such as the development of novel gels or functional organic materials.
Q & A
Q. What are the standard synthetic routes for preparing N,N'-Di(p-chlorobenzyl)urea, and what reaction conditions optimize yield?
The synthesis typically involves reacting p-chlorobenzyl isocyanate with p-chlorobenzylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl generated during the reaction. Optimization includes controlling stoichiometry (1:1 molar ratio of reactants), reaction time (12–24 hours), and purification via recrystallization from ethanol . Alternative routes may use carbodiimide-mediated coupling of amines with carbonyl sources .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- IR spectroscopy : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
- X-ray crystallography : Resolves hydrogen-bonding networks, as seen in related urea derivatives where N–H···O interactions stabilize crystal packing (e.g., bond distances ~2.8–3.0 Å) .
- NMR : ¹H NMR shows aromatic protons of p-chlorobenzyl groups (~7.2–7.4 ppm) and urea NH signals (~5–6 ppm, broad) .
Q. What are the primary applications of this compound in chemical research?
The compound serves as a precursor for synthesizing organometallic complexes (e.g., diorganotin derivatives) via reactions with tin halides. These complexes are studied for their catalytic or biological properties . It also acts as a hydrogen-bonding scaffold in supramolecular chemistry due to its rigid urea core .
Advanced Research Questions
Q. How do electronic effects of the p-chlorobenzyl substituents influence the reactivity of this compound in organometallic reactions?
The electron-withdrawing chlorine atoms increase the electrophilicity of the urea carbonyl group, enhancing its coordination to metal centers (e.g., Sn or Pd). This effect is critical in forming stable complexes, as demonstrated in di(p-chlorobenzyl)tin derivatives, where Sn–O bond lengths correlate with ligand electron density . Comparative studies with non-halogenated analogs show reduced complex stability .
Q. What experimental strategies resolve contradictions in reported biological activity data for urea derivatives like this compound?
- Dose-response studies : Address variability in IC₅₀ values (e.g., antimicrobial assays) by standardizing cell lines and incubation times.
- Structural analogs : Compare activity with N-(3-chlorophenyl) or N-(2,6-dichlorophenyl) derivatives to isolate substituent effects .
- Computational modeling : Use DFT calculations to predict binding affinities to biological targets (e.g., enzymes) and validate with in vitro assays .
Q. How can acid-catalyzed degradation pathways of this compound be mechanistically distinguished (A1 vs. A2 mechanisms)?
Q. What role does this compound play in designing enzyme inhibitors, and how is its binding mode validated?
The urea moiety mimics peptide bonds, enabling competitive inhibition of proteases or kinases. Validation methods include:
- X-ray co-crystallography : Direct visualization of inhibitor-enzyme interactions (e.g., hydrogen bonds with catalytic residues).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers.
- Quality control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers design controls to assess the environmental stability of this compound in ecotoxicology studies?
- Abiotic controls : Include light-exposed and dark samples to evaluate photodegradation.
- Biotic controls : Use sterile soil/water to distinguish microbial vs. chemical degradation. Monitor via LC-MS for parent compound and metabolites .
Q. What statistical approaches are recommended for analyzing dose-dependent biological activity in high-throughput screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
